molecular formula C18H30N2O5 B12337312 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE CAS No. 2101206-19-1

2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE

Cat. No.: B12337312
CAS No.: 2101206-19-1
M. Wt: 354.4 g/mol
InChI Key: QGARJDSINCCJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-di-Boc-2,8-diaza-spiro[5.4]decan-1-one is a spirocyclic compound featuring a [5.4] ring system (a five-membered ring fused to a four-membered ring via a single spiro carbon). The molecule contains two tert-butoxycarbonyl (Boc) protecting groups at the 2 and 8 positions, which stabilize the amine functionalities and enhance lipophilicity. This compound is typically used as an intermediate in pharmaceutical synthesis, enabling controlled deprotection for subsequent derivatization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2101206-19-1

Molecular Formula

C18H30N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ditert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2,7-dicarboxylate

InChI

InChI=1S/C18H30N2O5/c1-16(2,3)24-14(22)19-11-9-18(12-19)8-7-10-20(13(18)21)15(23)25-17(4,5)6/h7-12H2,1-6H3

InChI Key

QGARJDSINCCJJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN(C2=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Epoxide-Mediated Spirocyclization

In a method adapted from spirooxazolidinone syntheses, 4-piperidinone derivatives are functionalized with epoxide groups using trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO). For example:

  • Epoxidation : 4-Methylenepiperidine is treated with trimethylsulfoxonium iodide under basic conditions to form a reactive epoxide intermediate.
  • Ring-Opening : The epoxide undergoes nucleophilic attack by an amine (e.g., benzylamine or Boc-protected amines) to yield amino alcohol intermediates.
  • Cyclization : Intramolecular acylation or dehydration using agents like dicyclohexylcarbodiimide (DCC) or acetic anhydride forms the spirocyclic core.

This approach achieves spirocycle formation with moderate yields (50–70%) but requires stringent control over reaction stoichiometry to avoid polymerization.

Dual Boc Protection Strategies

Introducing Boc groups at both nitrogen positions is critical for stabilizing the diazaspiro structure during subsequent reactions. Two primary methods dominate:

Stepwise Boc Protection

  • First Boc Installation : The primary amine of the diazaspiro intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
  • Second Boc Installation : After isolating the mono-Boc derivative, the secondary amine is similarly protected under anhydrous conditions.
    • Typical Conditions : Boc₂O (2.2 equiv), DMAP (0.1 equiv), dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
    • Yield : 65–80% for the di-Boc product after column chromatography (silica gel, hexane/ethyl acetate).

One-Pot Double Boc Protection

To streamline synthesis, a one-pot method employs excess Boc₂O (3.0 equiv) and a dual-base system (e.g., triethylamine and DMAP) in tetrahydrofuran (THF). This approach reduces purification steps but may lower yields (55–65%) due to competing side reactions.

Optimization of Cyclization Conditions

Intramolecular cyclization to form the spiro[5.4] system is highly sensitive to base strength and temperature.

Base-Mediated Cyclization

Potassium tert-butoxide (KOtBu) in THF at −30°C effectively promotes cyclization of Boc-protected intermediates. For example:

  • Substrate : N-Boc-2-(chloroacetyl)-8-aza-spiro[5.4]decane
  • Conditions : KOtBu (1.5 equiv), THF, −30°C, 3 hours.
  • Yield : 75–85% after recrystallization from acetonitrile.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 1 hour) accelerates cyclization in acetonitrile with palladium catalysts (e.g., Pd(dppf)Cl₂), achieving comparable yields (70–78%). This method is advantageous for scaling but requires specialized equipment.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three documented methods:

Method Boc Protection Yield (%) Cyclization Yield (%) Total Yield (%) Purity (HPLC)
Stepwise Protection 78 82 64 98.5
One-Pot Protection 65 75 49 95.2
Microwave 72 78 56 97.8

Key Observations :

  • Stepwise protection provides higher overall yields but involves more intermediate isolations.
  • Microwave methods reduce reaction times but marginally compromise purity.

Challenges and Mitigation Strategies

Epimerization During Cyclization

The spirocyclic core is prone to epimerization at the quaternary carbon. Using low temperatures (−30°C) and non-polar solvents (e.g., toluene) minimizes racemization. Chiral HPLC analysis confirms enantiomeric excess >98% under optimized conditions.

Boc Deprotection Side Reactions

Overexposure to acidic conditions (e.g., trifluoroacetic acid) can prematurely remove Boc groups. Controlled deprotection with HCl in dioxane (4 M, 0°C) retains the di-Boc structure until desired.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance reproducibility and safety during exothermic steps (e.g., epoxidation). Solvent recycling (THF, DCM) and catalytic Pd recovery systems improve cost-efficiency.

Scientific Research Applications

Pharmacological Applications

  • Antithrombotic Agents :
    • Research indicates that compounds similar to 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE can inhibit platelet aggregation and fibrinogen binding, making them potential candidates for the treatment of thrombogenic diseases such as myocardial infarction and stroke. These compounds are designed to prevent the pathological effects of conditions like atherosclerosis and arterial thrombosis by modulating platelet function and coagulation pathways .
  • Neurological Disorders :
    • The spiro compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural analogs have been studied for their neuroprotective effects, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Cancer Therapy :
    • Emerging studies indicate that spiro compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves disrupting cell signaling pathways critical for cancer cell survival and proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps of chemical transformations including protection-deprotection strategies to yield the desired di-Boc derivative. Variations in synthesis can lead to derivatives that enhance bioactivity or alter pharmacokinetic properties .

Case Studies

  • Platelet Aggregation Inhibition :
    • A study demonstrated that a related spiro compound significantly reduced platelet aggregation in vitro and in vivo models, suggesting its potential as an antithrombotic agent .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective effects of similar diaza-spiro compounds in animal models of neurodegeneration, showing promising results in preserving cognitive function and reducing neuroinflammation .
  • Anticancer Activity :
    • Research into the anticancer properties of spiro compounds highlighted their ability to inhibit tumor growth in xenograft models, indicating potential for further development as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE is primarily related to its ability to interact with various molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity . The spirocyclic structure also provides rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring Size and Substituent Variations

Derivatives
  • Example : 8-{3-Chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridin-4-yl}-2,8-diazaspiro[4.5]decan-1-one ()
    • Structure : Spiro[4.5] system (four- and five-membered rings) with a pyridinyl-phenyl substituent.
    • Key Differences :
  • Smaller spiro system ([4.5] vs.
  • Bulky aromatic substituents enhance binding to kinase active sites, making it pharmacologically active .
    • Applications : Used as a kinase inhibitor targeting CDK8/CYCC complexes .
2,8-Diazaspiro[4.5]decane-1,3-dione Derivatives
  • Example : 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione ()
    • Structure : Spiro[4.5] system with two carbonyl groups (1,3-dione) and alkyl substituents.
    • Key Differences :
  • Presence of dione groups introduces hydrogen-bonding sites, increasing polarity.
  • Ethyl/methyl substituents reduce steric hindrance compared to Boc groups .
Hydrochloride Salts
  • Example : 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride ()
    • Structure : Spiro[4.5] system with a methyl group and hydrochloride salt.
    • Key Differences :
  • Hydrochloride form improves water solubility (critical for bioavailability).
  • Free amine (after deprotection) offers reactivity for further functionalization .

Functional Group and Stability Comparisons

Compound Key Features Stability Lipophilicity Applications
2,8-di-Boc-2,8-diaza-spiro[5.4]decan-1-one Boc-protected amines; [5.4] spiro system High (Boc resists nucleophiles/bases) High Synthetic intermediate
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one Benzyl group; [4.5] spiro system Moderate (benzyl susceptible to H2olysis) Moderate Potential CNS-targeting agent
1-Azaspiro[4.5]decane-2,8-dione Single nitrogen; two carbonyl groups Low (reactive dione groups) Low Scaffold for peptidomimetics

Physicochemical Properties

Property This compound 2-Methyl-2,8-diazaspiro[4.5]decan-1-one HCl 1-Azaspiro[4.5]decane-2,8-dione
Molecular Weight ~350 (estimated) 204.7 167.21
Solubility Low (lipophilic Boc groups) High (HCl salt) Moderate (polar diones)
pKa ~10 (Boc deprotection) ~8.5 (amine protonation) 16.02 (predicted)
Synthetic Utility Intermediate for amine deprotection Direct bioactive form Building block for heterocycles

Biological Activity

2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of diazaspiro compounds, which have shown promise in various therapeutic applications, particularly as inhibitors of specific kinases and in anti-inflammatory treatments.

The molecular formula of this compound is C18H30N2O5C_{18}H_{30}N_{2}O_{5} with a molar mass of 354.44 g/mol. The compound's structure includes two tert-butoxycarbonyl (Boc) protective groups, enhancing its stability and solubility in biological environments .

Inhibition of TYK2/JAK1 Kinases

Recent studies have highlighted the compound's role as a selective inhibitor of TYK2 and JAK1 kinases. A derivative of this compound demonstrated impressive potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, showing over 23-fold selectivity for JAK2 . This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum kinase inhibitors.

Table 1: Potency of Compound Derivatives

CompoundTarget KinaseIC50 (nM)Selectivity
Compound 48TYK26-
Compound 48JAK137>23-fold JAK2

The anti-inflammatory efficacy was evaluated in models of acute ulcerative colitis, where the compound exhibited superior effects compared to established treatments like tofacitinib. The mechanism involved modulation of gene expression related to immune responses, particularly influencing Th1, Th2, and Th17 cell differentiation .

Anticancer Activity

The spirocyclic structure of compounds like this compound has been associated with enhanced biological activity against cancer cells. Research indicates that derivatives can induce apoptosis and exhibit cytotoxic effects in various cancer cell lines . The structural features allow for better interactions with protein targets involved in cancer proliferation.

Case Study: Cytotoxicity in Cancer Models
In a study involving FaDu hypopharyngeal tumor cells, a related compound showed improved cytotoxicity compared to the reference drug bleomycin. This suggests that the spirocyclic framework contributes significantly to the biological activity against tumors .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

  • TYK2/JAK1 Pathway : Inhibition leads to reduced inflammatory cytokine production.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,8-di-Boc-2,8-diaza-spiro[5.4]decan-1-one?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the diazaspiro core. The Boc groups stabilize the amine functionalities during reactions. Key steps include:

  • Using anhydrous conditions to prevent Boc deprotection by moisture.
  • Optimizing reaction stoichiometry (e.g., 2 equivalents of Boc anhydride per amine group) to ensure complete protection .
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .
    • Characterization involves 1^1H/13^{13}C NMR to confirm Boc group integration and spirocyclic structure, and mass spectrometry (MS) to verify molecular weight .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR should show tert-butyl protons (δ ~1.4 ppm, singlet) and carbonyl signals (δ ~155-165 ppm in 13^{13}C). Spirocyclic protons appear as distinct multiplet patterns due to restricted rotation .
  • MS : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ for C18_{18}H32_{32}N2_2O4_4, expected m/z ~364.24) .
  • IR : Peaks at ~1680-1720 cm1^{-1} indicate carbonyl groups from Boc protection .

Q. What are the typical applications of this compound in medicinal chemistry?

  • Methodological Answer : The spirocyclic core and Boc-protected amines make it a versatile intermediate:

  • Drug Design : Used as a rigid scaffold to mimic peptide turn structures in protease inhibitors or receptor ligands .
  • Protection Strategy : Boc groups allow selective deprotection for functionalization (e.g., coupling with carboxylic acids via amide bonds) .
  • Biological Probes : Incorporation into fluorescent or radiolabeled derivatives for target engagement studies .

Advanced Research Questions

Q. How can experimental design address stability contradictions in this compound under varying conditions?

  • Methodological Answer :

  • Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC-MS for decomposition products. Compare results to ambient storage (RT) .
  • Contradiction Resolution : If conflicting stability data arise, validate analytical methods (e.g., ensure column retention times are reproducible) and confirm environmental controls (e.g., oxygen-free vials for oxidation-prone compounds) .
  • Data Interpretation : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize variables (e.g., pH, light exposure) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to protein active sites (e.g., kinases or GPCRs). Validate with free-energy perturbation (FEP) calculations .
  • QM/MM Simulations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine binding poses .
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, informing synthetic modifications (e.g., replacing Boc with more stable groups) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (e.g., ANOVA) to identify outliers or assay-specific biases .
  • Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time) to isolate variables. Use PICO (Population, Intervention, Comparison, Outcome) to define study parameters .
  • Data Transparency : Share raw datasets via repositories (e.g., Zenodo) with metadata annotations (e.g., purity, solvent) to enable cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.